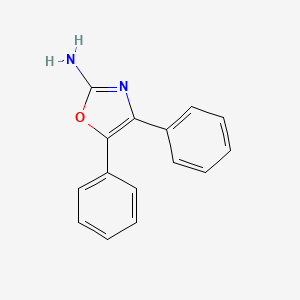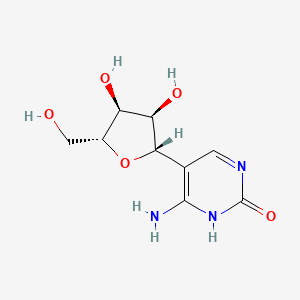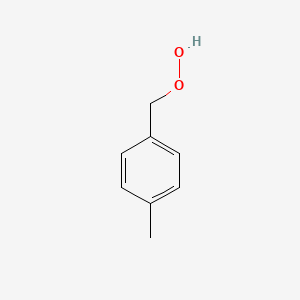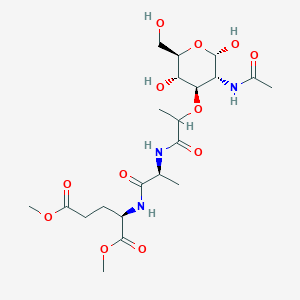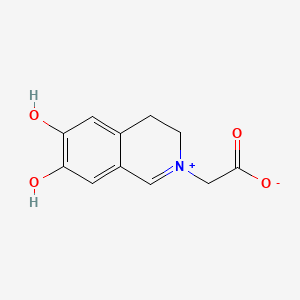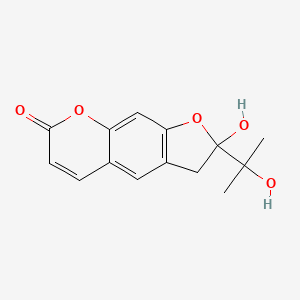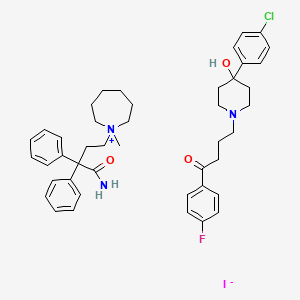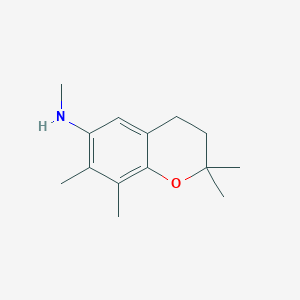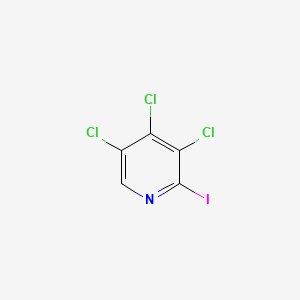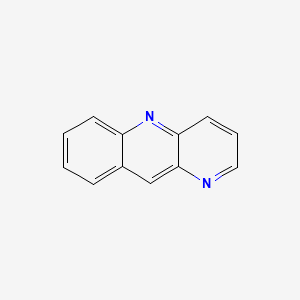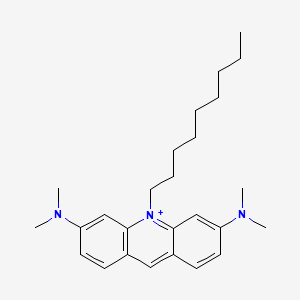
3,6-Bis(dimethylamino)-10-nonylacridinium
Overview
Description
Acridine Orange 10-nonyl (bromide) is a fluorescent dye that is widely used in biological and chemical research. It is a derivative of acridine orange, modified with a nonyl group and bromide ion. This compound is particularly known for its ability to selectively bind to cardiolipin, a lipid found in the inner mitochondrial membrane, making it a valuable tool for studying mitochondrial function and structure .
Preparation Methods
The synthesis of Acridine Orange 10-nonyl (bromide) involves the alkylation of acridine orange with a nonyl bromide. The reaction typically takes place in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: Room temperature
Solvent: Ethanol or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Acridine Orange 10-nonyl (bromide) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced, although this is less common in typical applications.
Substitution: The nonyl group can be substituted with other alkyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acridine Orange 10-nonyl (bromide) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in the analysis of mitochondrial function, particularly in the detection and quantification of cardiolipin.
Medicine: Utilized in the study of apoptosis and multidrug resistance in cancer cells.
Industry: Applied in the development of diagnostic assays and as a staining agent in various analytical techniques .
Mechanism of Action
The mechanism of action of Acridine Orange 10-nonyl (bromide) involves its selective binding to cardiolipin in the inner mitochondrial membrane. This binding is independent of the mitochondrial membrane potential, which distinguishes it from other mitochondrial probes. The compound’s fluorescence properties allow for the visualization and quantification of cardiolipin, providing insights into mitochondrial health and function .
Comparison with Similar Compounds
Acridine Orange 10-nonyl (bromide) is unique in its selective binding to cardiolipin and its independence from membrane potential. Similar compounds include:
Acridine Orange: The parent compound, used for general nucleic acid staining.
Acridine Orange hydrochloride: Another derivative used for similar applications but with different binding properties.
Ethidium bromide: A nucleic acid stain that intercalates with DNA, used in gel electrophoresis.
Propidium iodide: A fluorescent dye that binds to DNA, commonly used in cell viability assays
Acridine Orange 10-nonyl (bromide) stands out due to its specific interaction with cardiolipin and its utility in mitochondrial studies.
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N3/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29/h13-16,18-20H,6-12,17H2,1-5H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKMESCAQLVOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N3+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999372 | |
| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78125-98-1, 81650-07-9 | |
| Record name | N(10)-Nonylacridine orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078125981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-N-Nonylacridinium orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081650079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NONYLACRIDINE ORANGE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD9ROX569A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


